B1574603 DS-1205

DS-1205

カタログ番号 B1574603
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-1205, also known as DS-1205b, is a selective and potent AXL kinase inhibitor with IC50 of 1.3 nM. DS-1205 potently inhibited the hGAS6-induced migration in vitro with EC50 of 2.7 nM. DS-1205b monotherapy exerted significant antitumor activity in an NIH3T3-AXL allograft model. In an HCC827 xenograft model, combination treatment with DS-1205b and osimertinib significantly delayed on the onset of tumor resistance compared to osimertinib alone in a manner proportional to DS-1205b does. DS-1205b also showed a similar resistance delay effect with erlotinib combination in the same xenograft model.

科学的研究の応用

  • Design Science Research in Information Systems : Peffers et al. (2007) describe a methodology for conducting design science research in information systems, emphasizing the creation of successful artifacts in a discipline. The methodology includes six steps: problem identification, defining objectives, design and development, demonstration, evaluation, and communication. This could be relevant for structuring research projects in various scientific fields, including those involving DS-1205 (Peffers et al., 2007).

  • Cognitive Scales for Down Syndrome Research : Liogier d’Ardhuy et al. (2015) assessed cognitive scales to examine memory, executive function, and language in individuals with Down syndrome. This study aimed to optimize trial design and endpoint selection for future interventional clinical studies, which might be applicable for research involving DS-1205 (Liogier d’Ardhuy et al., 2015).

  • DSSAT Cropping System Model : Jones et al. (2003) discuss the Decision Support System for Agrotechnology Transfer (DSSAT), which is a package incorporating models of different crops with software that evaluates and applies these models. This might be relevant for research in agricultural or environmental sciences related to DS-1205 (Jones et al., 2003).

  • Down Syndrome Genome-Wide Effects : Vilardell et al. (2011) performed a meta-analysis of Down syndrome data sets to identify consistent genome-wide dosage effects. This research could provide insights into genetic aspects that might be relevant when considering the applications of DS-1205 in genetic research (Vilardell et al., 2011).

  • Pharmacological Analysis in Genetic Models : Sourbron et al. (2017) discuss the pharmacological mechanisms of fenfluramine in Dravet syndrome, a genetic encephalopathy. Insights from this study might be useful in pharmacological contexts related to DS-1205, especially in genetic or neurological conditions (Sourbron et al., 2017).

  • Early Pharmacotherapy in Down Syndrome Model : Bianchi et al. (2010) explore the impact of early pharmacotherapy on neurogenesis and cognitive performance in a mouse model for Down syndrome. This could be relevant for understanding the developmental and neurological impacts of DS-1205 (Bianchi et al., 2010).

  • Duplex Sequencing Methodology : Kennedy et al. (2014) present Duplex Sequencing, a next-generation sequencing methodology. This technology could be relevant for genomic studies involving DS-1205 (Kennedy et al., 2014).

特性

製品名

DS-1205

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DS-1205;  DS 1205;  DS1205;  DS-1205b;  DS 1205b;  DS1205b; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。